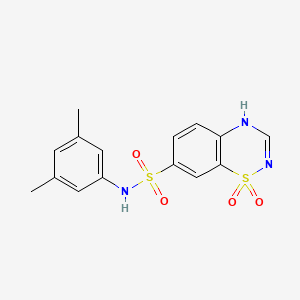

N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

Description

N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is a benzothiadiazine sulfonamide derivative characterized by a 2H-1,2,4-benzothiadiazine core with a sulfonamide group at position 7 and an N-linked 3,5-dimethylphenyl substituent. The 1,1-dioxide designation indicates two oxygen atoms bonded to the sulfur in the thiadiazine ring. This compound shares structural similarities with thiazide diuretics like hydrochlorothiazide (HCTZ) but differs in substituent configuration and saturation (lacking the 3,4-dihydro modification common in diuretics).

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-10-5-11(2)7-12(6-10)18-23(19,20)13-3-4-14-15(8-13)24(21,22)17-9-16-14/h3-9,18H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFRMNIYPAGTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide typically involves the following steps:

Formation of the Benzothiadiazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of the benzothiadiazine intermediate with sulfonamide reagents.

Substitution with the 3,5-Dimethylphenyl Group: The final step involves the substitution reaction to introduce the 3,5-dimethylphenyl group onto the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with structurally analogous benzothiadiazine sulfonamides, emphasizing substituent effects on physicochemical and pharmacological properties:

Structural and Functional Analysis:

Substituent Electronic Effects: Thiazide diuretics (e.g., HCTZ, Chlorothiazide) feature electron-withdrawing groups (Cl, CF3) at position 6, which increase sulfonamide acidity (pKa ~7–9), enhancing binding to the Na+/Cl- cotransporter . In contrast, the 3,5-dimethylphenyl group in the target compound is electron-donating, likely reducing sulfonamide acidity and diuretic efficacy.

Saturation State :

- The target compound lacks the 3,4-dihydro modification found in most thiazides, which is critical for maintaining the planar conformation required for diuretic activity. This structural difference may redirect its biological targets .

Degradation Pathways :

- The compound has been identified as a degradation product of hydrochlorothiazide in stressed mixtures, suggesting instability under certain conditions (e.g., heat, light) . This contrasts with the stability of clinically used thiazides, which are formulated to resist degradation.

Potential Applications: While thiazides primarily act as diuretics, the target compound’s structural uniqueness may confer alternative activities. For example, N-(disubstituted-phenyl) carboxamides with similar substituent patterns exhibit photosynthesis-inhibiting activity in chloroplasts, implying possible bioactivity in non-mammalian systems .

Biological Activity

N-(3,5-dimethylphenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is a sulfonamide derivative belonging to the benzothiadiazine class. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The compound features a benzothiadiazine core with a sulfonamide group, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics in some cases.

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in animal models. Studies involving carrageenan-induced paw edema in rats indicated a significant reduction in inflammation when treated with this compound compared to control groups.

3. Antitumor Activity

Preliminary studies suggest that this benzothiadiazine derivative may possess antitumor properties. In vitro assays using cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines are summarized below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10 | |

| HeLa (cervical cancer) | 15 | |

| A549 (lung cancer) | 12 |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety plays a crucial role in inhibiting key enzymes involved in bacterial metabolism and inflammatory pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study conducted on diabetic rats showed that treatment with the compound resulted in improved glycemic control and reduced inflammatory markers.

- Clinical trials are underway to evaluate its efficacy in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.